1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHADIJALVYRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O2S, with a molecular weight of approximately 366.48 g/mol. The structure features a pyrazole ring, thioether group, and aromatic functionalities that contribute to its biological properties.
Synthesis
The compound can be synthesized through various organic reactions involving pyrazole derivatives. Typical methods include:
- Nucleophilic substitution : Utilizing thiophenols to introduce the p-tolylthio group.
- Condensation reactions : To form the pyrazole ring and subsequent functionalization.
Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and ensure purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a derivative with a similar structure was shown to induce cell cycle arrest in glioma cells, demonstrating an IC50 value of 5.13 µM, which was more effective than the standard drug 5-fluorouracil (IC50 = 8.34 µM) . This suggests that compounds with similar pyrazole structures may exhibit significant cytotoxicity against various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives lead to apoptosis in cancer cells, disrupting normal cell cycle progression.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
| Study | Compound Tested | Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | C6 glioma | 5.13 | Apoptosis induction | |
| Pyrazole derivatives | Various cancers | Varies | Enzyme inhibition |
These findings underscore the potential therapeutic applications of this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
